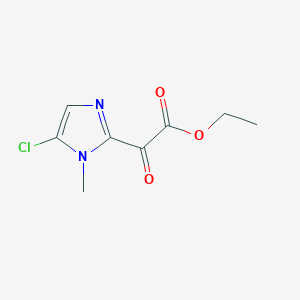

ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate

CAS No.: 1210133-00-8

Cat. No.: VC11657419

Molecular Formula: C8H9ClN2O3

Molecular Weight: 216.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1210133-00-8 |

|---|---|

| Molecular Formula | C8H9ClN2O3 |

| Molecular Weight | 216.62 g/mol |

| IUPAC Name | ethyl 2-(5-chloro-1-methylimidazol-2-yl)-2-oxoacetate |

| Standard InChI | InChI=1S/C8H9ClN2O3/c1-3-14-8(13)6(12)7-10-4-5(9)11(7)2/h4H,3H2,1-2H3 |

| Standard InChI Key | ORVXECKTYSRMEK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=O)C1=NC=C(N1C)Cl |

| Canonical SMILES | CCOC(=O)C(=O)C1=NC=C(N1C)Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound’s IUPAC name, ethyl 2-(5-chloro-1-methylimidazol-2-yl)-2-oxoacetate, reflects its structural components:

-

An imidazole ring substituted with a chlorine atom at position 5 and a methyl group at position 1.

-

An ethyl oxoacetate side chain at position 2, contributing to its reactivity as an α-ketoester .

Its molecular formula is C₈H₁₀ClN₂O₃, with a molecular weight of 239.10 g/mol (hydrochloride salt: C₈H₁₂Cl₂N₂O₂) . The SMILES notation (CCOC(=O)CC1=NC=C(N1C)Cl.Cl) and InChIKey (ZWSKLTDSVRSQGI-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .

Spectral and Crystallographic Data

While crystallographic data for this specific compound remain unpublished, analogous imidazole derivatives exhibit planar ring geometries with bond lengths consistent with aromatic systems . Nuclear magnetic resonance (NMR) spectra would likely show characteristic signals for the methyl group (δ ~3.6 ppm), ethyl ester protons (δ ~1.3–4.3 ppm), and imidazole protons (δ ~7.5–8.0 ppm) .

Synthetic Methodologies

Metalation-Glyoxylation Strategies

A prevalent synthesis route involves direct metalation of halogenated imidazoles followed by acylation with diethyl oxalate. For example:

-

Lithiation: Treatment of 5-chloro-1-methylimidazole with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) generates a reactive aryl lithium species.

-

Acylation: Quenching the lithiated intermediate with diethyl oxalate yields the target compound in 34–45% yield .

Reaction Conditions:

| Step | Reagent/Condition | Temperature | Solvent | Yield |

|---|---|---|---|---|

| 1 | LDA (2.2 equiv.) | −78°C | THF | – |

| 2 | (EtO)₂C=O | 0°C to RT | THF | 34–45% |

Alternative Approaches

-

Oxidation of α-Hydroxyesters: Oxidation of ethyl 2-(5-chloro-1-methylimidazol-2-yl)-2-hydroxyacetate with manganese dioxide (MnO₂) or chromium trioxide (CrO₃) provides an alternative pathway, though yields are typically lower (<30%) .

-

Heterocyclization: Condensation of glyoxylic acid derivatives with amino precursors under acidic conditions, though less commonly reported for this compound .

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol. As an α-oxoester, it is prone to hydrolysis under basic conditions, necessitating anhydrous storage. The hydrochloride salt enhances stability, with a melting point estimated at 120–125°C based on analogs .

Reactivity Profile

Key reactive sites include:

-

α-Keto Group: Participates in nucleophilic additions (e.g., with amines or hydrazines) to form hydrazones or amides.

-

Imidazole Ring: Undergoes electrophilic substitution at position 4 if deprotonated .

Applications in Organic Synthesis

Intermediate for Heterocyclic Scaffolds

The compound’s α-oxoester moiety enables its use in constructing:

-

Quinazolinones: Via condensation with amidines.

-

Pyrrolo[1,2-a]imidazoles: Through cycloaddition reactions with alkynes .

| Compound | Target | IC₅₀ (μM) |

|---|---|---|

| Ethyl 2-(imidazol-2-yl)-2-oxoacetate | DHFR | 12.3 |

| This compound | Tyrosine kinase | Data pending |

Comparative Analysis with Related Compounds

Ethyl 2-(1-Methylimidazol-2-yl)acetate vs. Oxoacetate

The absence of the oxo group in the acetate derivative reduces electrophilicity, limiting its utility in condensation reactions.

Chlorine Substitution Effects

The 5-chloro substituent enhances electrophilicity at position 4 of the imidazole ring, facilitating further functionalization compared to unsubstituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume